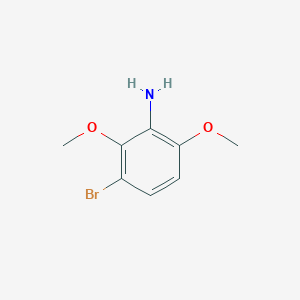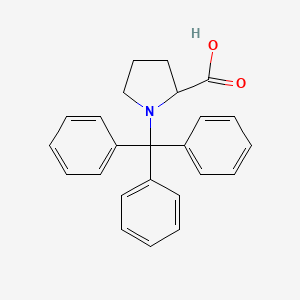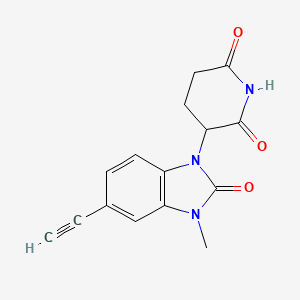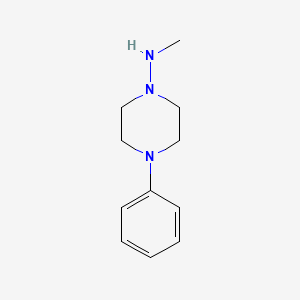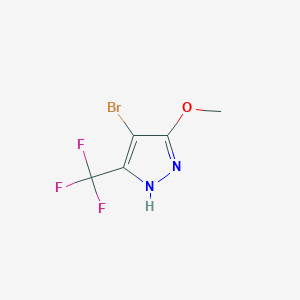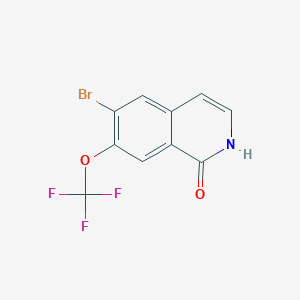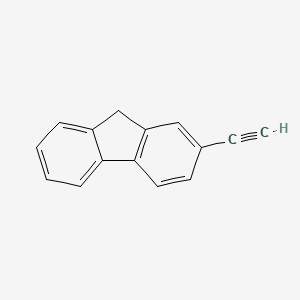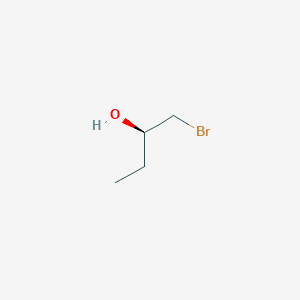
(2R)-1-Bromobutan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-1-Bromobutan-2-OL: is an organic compound with the molecular formula C4H9BrO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is a brominated alcohol, where the bromine atom is attached to the first carbon and the hydroxyl group is attached to the second carbon in the butane chain. The (2R) designation indicates the specific spatial arrangement of the atoms around the chiral center.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Synthesis from Butan-2-ol: One common method to prepare (2R)-1-Bromobutan-2-OL involves the bromination of butan-2-ol. This can be achieved by reacting butan-2-ol with hydrobromic acid (HBr) under controlled conditions. The reaction typically requires a catalyst such as sulfuric acid to proceed efficiently.
Industrial Production Methods: Industrially, this compound can be produced through a similar bromination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and precise temperature control.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (2R)-1-Bromobutan-2-OL can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form butan-2-ol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: this compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. For example, reacting with sodium hydroxide (NaOH) can yield butan-2-ol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Butan-2-ol
Substitution: Various substituted butan-2-ol derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Chiral Compounds: (2R)-1-Bromobutan-2-OL is used as a building block in the synthesis of various chiral compounds, which are important in the production of pharmaceuticals and agrochemicals.
Biology:
Enzyme Studies: The compound is used in studies involving enzymes that catalyze the bromination or dehydrobromination of organic molecules.
Medicine:
Drug Development: this compound is explored for its potential use in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry:
Chemical Manufacturing: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism by which (2R)-1-Bromobutan-2-OL exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of a new compound. The molecular targets and pathways involved vary based on the reaction conditions and the reagents used.
Vergleich Mit ähnlichen Verbindungen
(2S)-1-Bromobutan-2-OL: The enantiomer of (2R)-1-Bromobutan-2-OL, with the opposite spatial arrangement around the chiral center.
1-Bromobutane: A similar compound without the hydroxyl group, used in different types of chemical reactions.
Butan-2-ol: The non-brominated version of this compound, used in various organic synthesis processes.
Uniqueness:
Chirality: The (2R) configuration of this compound makes it unique compared to its (2S) enantiomer and other non-chiral brominated alcohols.
Reactivity: The presence of both bromine and hydroxyl groups allows for a wide range of chemical reactions, making it a versatile compound in organic synthesis.
Eigenschaften
Molekularformel |
C4H9BrO |
|---|---|
Molekulargewicht |
153.02 g/mol |
IUPAC-Name |
(2R)-1-bromobutan-2-ol |
InChI |
InChI=1S/C4H9BrO/c1-2-4(6)3-5/h4,6H,2-3H2,1H3/t4-/m1/s1 |
InChI-Schlüssel |
DMRXISNUOWIOKV-SCSAIBSYSA-N |
Isomerische SMILES |
CC[C@H](CBr)O |
Kanonische SMILES |
CCC(CBr)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




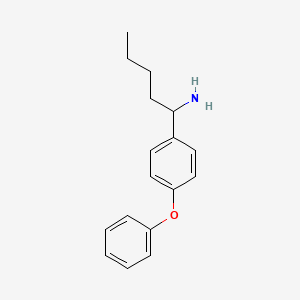

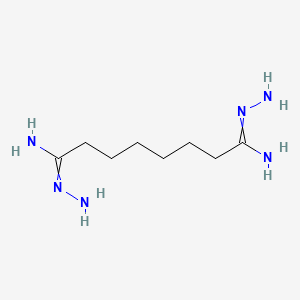
![6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B13896282.png)
